(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid
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Overview
Description
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid typically involves the reaction of tert-butoxycarbonyl chloride with an appropriate amine, followed by subsequent reactions to introduce the ethoxy and acetic acid functionalities. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects amine functionalities during coupling reactions.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of (2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for amines, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(2-{2-[(Tert-butoxycarbonyl)amino]ethoxy}ethanol): Similar structure but with an alcohol group instead of an acetic acid group.
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]propanoic acid): An alanine derivative with a similar Boc-protected amine functionality.
(S)-2-[(Tert-butoxycarbonyl)amino]-3-aminopropionic acid: Another Boc-protected amino acid with a different side chain.
Uniqueness
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis and research. The presence of both ethoxy and acetic acid functionalities provides additional reactivity and potential for derivatization compared to similar compounds.
Properties
Molecular Formula |
C12H23NO6 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13(4)5-6-17-7-8-18-9-10(14)15/h5-9H2,1-4H3,(H,14,15) |
InChI Key |
RHUKIUDBJOPOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCC(=O)O |
Origin of Product |
United States |
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